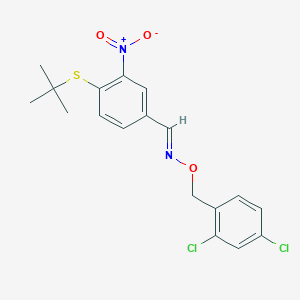

4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTNB-DCB and is a derivative of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

科学的研究の応用

Application in Macrocyclic Compound Formation

The compound 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime could potentially be involved in the formation of macrocyclic compounds. A related study demonstrated the unexpected conversion of a polycyclic thiophene to a macrocyclic anhydride, showcasing the complex transformations possible with compounds having similar functional groups (Kilway et al., 2004).

Metal-Free Oxidative Processes

The tert-butyl group in the compound suggests its potential use in metal-free oxidative processes. A study on the metal-free autoxidative nitrooxylation of alkenyl oximes used tert-butyl nitrite, highlighting the utility of tert-butyl groups in such reactions (Xiao-Wei Zhang et al., 2016).

Oxidation Processes

Compounds with tert-butylsulfanyl groups are known to undergo oxidation processes. A relevant study detailed the oxidation of various sulfides, including those with tert-butylsulfanyl groups, to their corresponding sulfoxides, indicating potential applications in selective oxidation reactions (I. Loginova et al., 2011).

Applications in Catalysis

The presence of nitro and tert-butyl groups in the compound suggests its potential use in catalysis. A study on Co(II) and Fe(II) phthalocyanine catalysts for the aerobic oxidation of phenolic compounds utilized tert-butyl hydroperoxide, indicating the relevance of tert-butyl groups in catalytic processes (E. Saka et al., 2015).

In Situ Remediation Applications

The compound's structural features may lend it utility in in situ remediation processes, especially in the degradation of organic pollutants. A study on the degradation of ortho-nitrochlorobenzene in soil using dual oxidants, including tert-butyl alcohol, underscores the potential application of such compounds in environmental remediation (Zhonghua Liu et al., 2016).

特性

IUPAC Name |

(E)-1-(4-tert-butylsulfanyl-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3S/c1-18(2,3)26-17-7-4-12(8-16(17)22(23)24)10-21-25-11-13-5-6-14(19)9-15(13)20/h4-10H,11H2,1-3H3/b21-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCOXWPDRXYBCZ-UFFVCSGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1)C=NOCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC1=C(C=C(C=C1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2381525.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate](/img/structure/B2381527.png)

![N-(3-cyanothiolan-3-yl)-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide](/img/structure/B2381530.png)

![2-Chloro-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]propanamide](/img/structure/B2381534.png)

![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)

![2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline](/img/structure/B2381540.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)